molecular formula C12H12N2O B13135028 2,2'-Bipyridine, 4-methoxy-6-methyl- CAS No. 102116-96-1

2,2'-Bipyridine, 4-methoxy-6-methyl-

Cat. No.: B13135028
CAS No.: 102116-96-1
M. Wt: 200.24 g/mol
InChI Key: XSTPJGHTHOPKFQ-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, a class of compounds known for their ability to form complexes with metal ions. This compound is of interest in various fields, including coordination chemistry, catalysis, and materials science, due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine in the presence of a nickel catalyst, such as NiBr2(PPh3)2, along with a reducing agent like zinc powder . The reaction is carried out under mild conditions to achieve high yields.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 4-bromo-2,6-dimethylpyridine is reacted with a boronic ester

Industrial Production Methods

Industrial production of 4-Methoxy-6-methyl-2,2’-bipyridine may involve large-scale coupling reactions using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The bipyridine ligand can stabilize various oxidation states of the metal, facilitating redox reactions and other catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methyl-2,2’-bipyridine is unique due to the presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. These substituents can enhance its ability to form stable complexes with metals and modify its catalytic behavior compared to unsubstituted bipyridine or other derivatives .

Properties

CAS No.

102116-96-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methoxy-2-methyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C12H12N2O/c1-9-7-10(15-2)8-12(14-9)11-5-3-4-6-13-11/h3-8H,1-2H3

InChI Key

XSTPJGHTHOPKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC=N2)OC

Origin of Product

United States

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